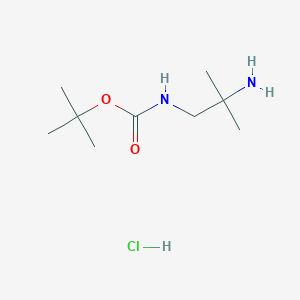

1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-8(2,3)13-7(12)11-6-9(4,5)10;/h6,10H2,1-5H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOAZNAQCMJOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662573 | |

| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-35-3 | |

| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 1-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride (CAS Number: 1179361-35-3), a pivotal building block in modern organic synthesis. Designed for the discerning researcher, this document delves into the compound's physicochemical properties, synthesis, and applications, emphasizing the chemical principles that underpin its utility.

Introduction: The Value of Orthogonal Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and materials science, the ability to selectively modify a multifunctional molecule is paramount. Diamines, with their two nucleophilic centers, present a classic challenge: how to functionalize one amine while leaving the other untouched for subsequent reactions. This is where the concept of orthogonal protecting groups becomes a cornerstone of synthetic strategy.

This compound exemplifies the elegance of this approach. It is a derivative of 2-methylpropane-1,2-diamine where the primary amine is masked by a tert-butoxycarbonyl (Boc) group, while the tertiary amine is protonated as a hydrochloride salt. The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet easily removable under acidic conditions.[1] This differential protection allows chemists to exploit the reactivity of the free tertiary amine in subsequent synthetic steps, with the assurance that the primary amine is shielded from unwanted side reactions.[2] The hydrochloride salt form not only enhances the compound's stability but also improves its solubility in various laboratory solvents.[3]

This guide will explore the synthesis of this valuable intermediate, its key physicochemical properties for identification and quality control, and its applications as a strategic building block in the development of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its correct identification, handling, and use in synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1179361-35-3[4] |

| Molecular Formula | C₉H₂₁ClN₂O₂[4] |

| Molecular Weight | 224.73 g/mol [5] |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C for long-term stability.[2] Keep in a dry, well-ventilated place.[5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and purity assessment of this compound. The expected spectral features are detailed below. Note that the presence of the hydrochloride salt will influence the chemical shift of protons near the tertiary amine.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features and Rationale |

| ¹H NMR | ~ 8.0 (broad s, 3H) | Protons of the ammonium salt (-NH₃⁺) |

| ~ 6.5 (broad t, 1H) | Carbamate N-H proton, often broadened by quadrupole coupling and exchange. | |

| ~ 3.1 (d, 2H) | Methylene protons (-CH₂-) adjacent to the Boc-protected nitrogen. | |

| ~ 1.4 (s, 9H) | Nine equivalent protons of the tert-butyl group of the Boc protector. | |

| ~ 1.2 (s, 6H) | Six equivalent protons of the two methyl groups on the quaternary carbon. | |

| ¹³C NMR | ~ 156 | Carbonyl carbon of the Boc group. |

| ~ 80 | Quaternary carbon of the tert-butyl group. | |

| ~ 55 | Quaternary carbon bearing the two methyl groups and the ammonium group. | |

| ~ 50 | Methylene carbon (-CH₂-) adjacent to the Boc-protected nitrogen. | |

| ~ 28 | Methyl carbons of the tert-butyl group. | |

| ~ 25 | Methyl carbons attached to the quaternary center. |

Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Synthesis and Mechanism: The Art of Selective Protection

The synthesis of this compound hinges on the selective mono-protection of the starting material, 2-methylpropane-1,2-diamine. The key challenge is to prevent the formation of the di-Boc protected byproduct. A widely adopted and effective strategy involves the in-situ formation of the diamine monohydrochloride.

Rationale Behind the Synthetic Strategy

The two amino groups in 2-methylpropane-1,2-diamine (a primary and a tertiary amine) have different steric environments, but their basicities are comparable enough that reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) would likely yield a mixture of mono- and di-protected products.

The strategic introduction of one equivalent of a strong acid, such as hydrochloric acid (HCl), protonates one of the amine groups, significantly diminishing its nucleophilicity.[6] The resulting ammonium salt is unreactive towards (Boc)₂O, leaving the other amine free to react. This allows for a highly selective mono-Boc protection.

Caption: Synthetic workflow for selective mono-Boc protection.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the mono-Boc protection of diamines.[6]

-

Dissolution of Starting Material: Dissolve 2-methylpropane-1,2-diamine (1.0 eq) in anhydrous methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Protonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid in methanol (1.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the mono-hydrochloride salt is complete.

-

Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) in methanol dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

The resulting residue can be triturated with a non-polar solvent, such as diethyl ether or hexane, to precipitate the hydrochloride salt product and wash away any unreacted (Boc)₂O and other non-polar impurities.

-

Filter the solid product, wash with a small amount of cold non-polar solvent, and dry under vacuum to yield this compound.

-

-

Purification (if necessary): If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate. The orthogonally protected diamine motif is a common feature in a wide range of biologically active molecules and complex organic structures.

While specific public-domain examples naming this exact hydrochloride salt as a starting material are scarce, its deprotected free-base form, tert-butyl (2-amino-2-methylpropyl)carbamate, is a key building block. This intermediate is used in the synthesis of a variety of pharmaceutical candidates. For instance, similar diamine structures are integral to the synthesis of certain enzyme inhibitors and receptor modulators, where the diamine moiety serves as a scaffold to correctly orient other functional groups for optimal interaction with the biological target.

The general synthetic utility can be visualized as follows:

Caption: General synthetic utility workflow.

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[2] The compound is hygroscopic and should be protected from moisture.

-

Safety Profile: While a specific material safety data sheet (MSDS) for this compound is not widely available, related alkyl diamine hydrochlorides are known to be skin and eye irritants. The unreacted starting material, 2-methylpropane-1,2-diamine, is flammable and can cause severe skin burns and eye damage.[7] Standard precautions for handling corrosive and irritating chemicals should be followed.

Conclusion

This compound is a strategically designed synthetic intermediate that provides a practical solution to the challenge of selective functionalization of diamines. Its combination of a stable, yet readily cleavable, Boc protecting group and a hydrochloride salt for enhanced stability and handling makes it a valuable tool for medicinal chemists and organic synthesis professionals. A solid understanding of its properties, synthesis, and safe handling is key to unlocking its full potential in the creation of novel and complex molecules.

References

- 1. 2-Methylpropane-1,2-diamine | 811-93-8 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [guidechem.com]

- 4. This compound,1179361-35-3-Amadis Chemical [amadischem.com]

- 5. This compound [myskinrecipes.com]

- 6. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]

- 7. 1,2-Diamino-2-methylpropane | 811-93-8 | TCI AMERICA [tcichemicals.com]

A Technical Guide to 1-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the precise control of reactive functional groups is paramount. Protected diamines are foundational building blocks that offer chemists this control, enabling the construction of complex molecular architectures. Among these, 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride (tert-butyl N-(2-amino-2-methylpropyl)carbamate hydrochloride) emerges as a particularly valuable reagent.

This technical guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, and a discussion of its applications for researchers, scientists, and drug development professionals. The molecule's utility is derived from its dual-functionality: a primary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group and a free primary amine hydrochloride salt. This differential protection allows for selective modification at the unprotected amine, while the Boc group can be removed under mild acidic conditions for subsequent transformations.[1] The hydrochloride form enhances the compound's stability and solubility, making it a practical and versatile intermediate in the laboratory.[2]

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is critical for its effective use in synthesis.

Chemical Identity

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride | [3] |

| CAS Number | 1179361-35-3; 169954-68-1 | [3][4] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [4] |

| Molecular Weight | 224.73 g/mol | [3] |

| Canonical SMILES | CC(C)(CN)NC(=O)OC(C)(C)C.Cl | [3] |

| InChIKey | PAOAZNAQCMJOFM-UHFFFAOYSA-N | [4] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid (Form may vary) | General chemical supplier data |

| Solubility | The hydrochloride salt enhances solubility in polar solvents. | [2] |

| Storage | Store at 2-8°C for long-term stability. Keep container tightly closed in a dry, well-ventilated place. | [4][5] |

Structural Elucidation & Spectral Data

Characterization via spectroscopic methods is essential to confirm the identity and purity of the compound. While specific spectra are proprietary to suppliers, the expected features are predictable based on the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (C(CH₃)₃). The two methyl groups on the quaternary carbon (C(CH₃)₂) would likely appear as a singlet integrating to six protons. The methylene protons (-CH₂-) adjacent to the Boc-protected amine would appear as a singlet or a more complex multiplet. The amine protons (-NH₂ and -NH-) are exchangeable and may appear as broad signals or not be observed at all, depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show characteristic peaks for the quaternary carbons of the Boc group (~80 ppm) and the diamine backbone, the methyl carbons of the Boc group (~28 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the carbons of the methylpropane backbone.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. A strong C=O stretch for the carbamate group is expected around 1680-1700 cm⁻¹. N-H stretching vibrations for the primary amine and the carbamate N-H would appear in the region of 3100-3500 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry would show the molecular ion peak for the free base (C₉H₂₀N₂O₂) at m/z ≈ 188.15, with fragmentation patterns corresponding to the loss of the Boc group or other fragments.

Synthesis and Purification

The synthesis of mono-protected diamines from their symmetrical precursors is a common challenge in organic chemistry, often yielding mixtures of unprotected, mono-protected, and di-protected products. A facile and scalable method involves the sequential addition of hydrochloric acid and di-tert-butyl dicarbonate ((Boc)₂O).[6]

Core Synthetic Strategy: Selective Mono-Boc Protection

The causality behind this selective protocol is elegant and effective. The starting material, 2-methylpropane-1,2-diamine, has two primary amine groups of similar reactivity.

-

Protonation and Deactivation: By adding one molar equivalent of hydrochloric acid (HCl), one of the two amino groups is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This positively charged group is no longer nucleophilic and is effectively "deactivated" or shielded from reacting with the electrophilic (Boc)₂O.[6]

-

Selective Protection: With one amine group deactivated, the subsequent addition of one equivalent of (Boc)₂O allows for the selective acylation of the remaining free, nucleophilic amine group (-NH₂), yielding the desired mono-Boc-protected product.[6]

-

Neutralization and Isolation: A final neutralization step with a base (e.g., NaOH) deprotonates the ammonium salt, yielding the free primary amine of the final product, which can then be extracted and purified.

Caption: Selective mono-Boc protection workflow.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for selective mono-protection of diamines.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methylpropane-1,2-diamine (1.0 eq.) in a suitable solvent mixture such as 50% aqueous methanol. Cool the solution to 0°C in an ice bath.

-

Protonation: Slowly add a solution of hydrochloric acid (1.0 eq.) to the diamine solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to allow for equilibration.

-

Boc Protection: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in the same solvent and add it dropwise to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Workup and Neutralization: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O or di-protected byproducts. Cool the aqueous layer to 0°C and carefully add a solution of sodium hydroxide (e.g., 2M NaOH) until the pH is basic (~10-11).

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified by column chromatography on silica gel.

Caption: Post-synthesis purification and analysis workflow.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile intermediate in several key areas.

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2] Its application is noted in the development of drugs targeting cancer and neurological disorders.[2]

-

Peptide Synthesis: The compound can be used to introduce non-natural amino acid-like structures into peptides, creating peptidomimetics with tailored properties such as enhanced stability or receptor affinity.[1]

-

Chiral Compound Synthesis: As a diamine, it can be used to synthesize chiral ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure drugs.[2]

-

Scaffold for Combinatorial Chemistry: The differentially protected amines allow for its attachment to a solid support via one amine, while the other can be elaborated through various reactions, making it suitable for building chemical libraries for drug discovery. The pyrrolidine moiety, found in over 20 FDA-approved drugs, can be synthesized using building blocks like this.[7]

Handling, Storage, and Safety

Proper handling and storage are essential for user safety and to maintain the integrity of the compound. The following information is synthesized from safety data sheets (SDS) for the free base and similar hydrochloride salts.[5][8][9]

Hazard Identification

| Hazard | GHS Pictogram | Statement |

| Acute Toxicity, Oral | Warning | H303: May be harmful if swallowed |

| Skin Irritation | Warning | H315: Causes skin irritation |

| Eye Irritation | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[10]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[5]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry and cool place. For long-term storage, refrigeration at 2-8°C is recommended.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[10]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its carefully designed structure. The combination of a Boc-protected amine and a free amine hydrochloride salt provides a stable, soluble, and synthetically versatile platform for the construction of complex molecules. Its application in pharmaceutical development, particularly for chiral synthesis and as a scaffold for novel compounds, underscores its importance. By understanding its properties, employing robust synthetic and purification protocols, and adhering to strict safety measures, researchers can effectively leverage this compound to advance their scientific and drug discovery objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound,1179361-35-3-Amadis Chemical [amadischem.com]

- 5. echemi.com [echemi.com]

- 6. bioorg.org [bioorg.org]

- 7. enamine.net [enamine.net]

- 8. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 1-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, a key building block in modern organic synthesis, plays a pivotal role in the development of novel therapeutics. Its unique structural features, combining a sterically hindered diamine with a versatile Boc protecting group, make it an invaluable intermediate for creating complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility, simplifying its application in various laboratory settings.[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis, applications, and safe handling procedures, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The molecular weight of this compound is 224.73 g/mol , and its chemical formula is C₉H₂₁ClN₂O₂.[1]

| Property | Value | Source |

| Molecular Weight | 224.73 g/mol | [1] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [1] |

| CAS Number | 1179361-35-3 | |

| Appearance | Solid | [2] |

| Storage | Room temperature, dry | [1] |

The presence of the tert-butoxycarbonyl (Boc) protecting group is central to the utility of this compound. The Boc group is stable under a variety of reaction conditions but can be readily removed under mildly acidic conditions, allowing for the selective deprotection and subsequent functionalization of the primary amine.[3][4] This chemoselectivity is a cornerstone of its application in multi-step syntheses.

Synthesis and Mechanistic Insights

The synthesis of mono-Boc protected diamines, such as 1-N-Boc-2-methylpropane-1,2-diamine, often presents the challenge of achieving high selectivity for the mono-protected product over the di-protected byproduct.[3] A common and effective strategy involves the in situ mono-protonation of the diamine.[3]

Synthetic Workflow Diagram

Caption: Synthetic workflow for selective mono-Boc protection.

Step-by-Step Experimental Protocol

-

Mono-protonation: Dissolve 2-methylpropane-1,2-diamine in a suitable solvent (e.g., methanol). Cool the solution to 0°C. Slowly add one equivalent of hydrochloric acid (HCl). This selectively protonates one of the amine groups, rendering it nucleophilically inactive towards the Boc-anhydride.[5]

-

Boc Protection: To the solution containing the mono-protonated diamine, add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) dropwise while maintaining the temperature at 0°C. The slow addition helps to minimize localized high concentrations of the protecting agent, further enhancing selectivity.[3]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion and to minimize the formation of byproducts.[3]

-

Work-up and Purification: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography to yield the pure mono-Boc protected diamine.

-

Hydrochloride Salt Formation: Dissolve the purified product in a suitable solvent and treat with HCl to precipitate the hydrochloride salt, which can then be isolated by filtration.

The rationale behind this protocol is to exploit the difference in reactivity between the free amine and the protonated ammonium salt. The protonated amine is not nucleophilic and therefore does not react with the electrophilic (Boc)₂O, ensuring that only the free amine is protected.

Applications in Drug Discovery and Development

Mono-Boc protected diamines are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][6] They serve as versatile scaffolds for the introduction of various functional groups, enabling the construction of molecules with desired biological activities.

Role in Medicinal Chemistry

The primary amine of 1-N-Boc-2-methylpropane-1,2-diamine can be readily functionalized, while the Boc-protected amine remains unreactive. After subsequent deprotection, the second amine group becomes available for further chemical modification. This sequential functionalization is a powerful tool in the synthesis of complex molecules, including those targeting neurological disorders and cancer.[1]

Signaling Pathway Modulation

Many drug candidates derived from diamine scaffolds act as modulators of signaling pathways. For instance, they can be elaborated into ligands for G-protein coupled receptors (GPCRs) or enzyme inhibitors.

Caption: Diamine derivatives in GPCR signaling.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons, and methylene protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the propane backbone. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and carbamate), C=O stretching (carbamate), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base or a fragment corresponding to the loss of the Boc group. |

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. It is important to handle the compound in a well-ventilated fume hood.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or goggles are essential.[2]

-

Hand Protection: Wear suitable protective gloves.[7]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[2]

Handling and Storage

-

Avoid contact with skin and eyes.[2]

-

Avoid inhalation of dust.[7]

-

Store in a tightly closed container in a dry, well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Emergency Procedures Workflow

Caption: Emergency response for chemical exposure.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and drug discovery. Its strategic use, enabled by the chemoselective nature of the Boc protecting group, allows for the efficient construction of complex and biologically active molecules. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its successful application in the laboratory.

References

- 1. This compound [myskinrecipes.com]

- 2. resynbio.com [resynbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. sciforum.net [sciforum.net]

- 6. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 7. health.state.mn.us [health.state.mn.us]

An In-Depth Technical Guide to 1-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride: A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth technical exploration of 1-N-Boc-2-methylpropane-1,2-diamine hydrochloride, a versatile synthetic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer actionable insights into its synthesis, characterization, and strategic application, underpinned by a commitment to scientific integrity and practical utility.

Strategic Importance and Molecular Architecture

This compound is a strategically designed building block that offers a unique combination of steric and electronic features. Its core value lies in the differential protection of its two primary amine functionalities. The tert-butoxycarbonyl (Boc) group on one amine allows for selective chemical transformations on the unprotected amine, a crucial feature in multi-step organic synthesis.[1][2] The hydrochloride salt form not only enhances the compound's stability and shelf-life but also improves its solubility in various solvents, facilitating its use in a laboratory setting.[3]

The presence of a gem-dimethyl group on the carbon atom bearing the free amine introduces significant steric hindrance. This structural feature can be exploited to influence the conformational preferences of larger molecules, a key consideration in the design of potent and selective therapeutic agents. This unique architecture makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals targeting a range of diseases, from neurological disorders to cancer.[3][4]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1179361-35-3 | [5] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [5] |

| Molecular Weight | 224.73 g/mol | [5] |

| Appearance | White to off-white solid | General observation |

| Storage | Store at 2-8°C under a dry atmosphere | General recommendation |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound hinges on the selective mono-protection of the precursor diamine, 2-methyl-1,2-propanediamine. A common challenge in the synthesis of mono-Boc protected diamines is the formation of the di-protected byproduct. An effective strategy to overcome this is the "one-pot" acidification-protection method.

Logical Workflow for Synthesis

Caption: A four-stage workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the mono-Boc protection of diamines.

Step 1: Synthesis of 1-N-Boc-2-Methylpropane-1,2-diamine (Free Base)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1,2-propanediamine (1.0 eq) in anhydrous methanol. Cool the solution to 0°C in an ice bath.

-

In Situ Acidification: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. This reaction generates one equivalent of HCl in situ, which selectively protonates one of the amine groups of the diamine. Stir the mixture at 0°C for 30 minutes.

-

Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in anhydrous methanol dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up: Remove the methanol under reduced pressure. To the residue, add water and basify to a pH > 12 with a 2N NaOH solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-N-Boc-2-methylpropane-1,2-diamine.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 1-N-Boc-2-methylpropane-1,2-diamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of HCl in dioxane or diethyl ether (1.0-1.1 eq) dropwise at 0°C.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry for 1-2 hours at 0°C. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a stable solid.

Structural Characterization: Spectroscopic Signature

Accurate structural elucidation is paramount for ensuring the quality and reliability of this key intermediate. The following is a predictive analysis of the expected NMR spectra based on the known chemical shifts of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the methyl groups, the methylene group adjacent to the Boc-protected amine, and the exchangeable protons of the amine and ammonium groups.

-

δ ~1.2-1.4 ppm (singlet, 6H): The two methyl groups on the quaternary carbon (C(CH₃)₂).

-

δ ~1.4-1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

δ ~3.0-3.2 ppm (singlet or broad singlet, 2H): The methylene protons (-CH₂-NHBoc). The multiplicity may be a singlet due to the adjacent quaternary carbon, but could be broadened by interaction with the NH proton.

-

δ ~5.0-6.0 ppm (broad singlet, 1H): The proton of the Boc-protected amine (-NH-Boc).

-

δ ~8.0-9.0 ppm (broad singlet, 3H): The three protons of the ammonium group (-NH₃⁺). The chemical shift of these exchangeable protons can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

-

δ ~25-28 ppm: The two equivalent methyl carbons of the gem-dimethyl group.

-

δ ~28-29 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

δ ~45-50 ppm: The methylene carbon adjacent to the Boc-protected amine.

-

δ ~55-60 ppm: The quaternary carbon bearing the gem-dimethyl and ammonium groups.

-

δ ~80-82 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~156-158 ppm: The carbonyl carbon of the Boc group.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules with potential therapeutic applications.

Conceptual Application Workflow

Caption: A generalized workflow for the application of the title compound in drug synthesis.

-

Peptide Synthesis and Peptidomimetics: The free amine can be acylated with amino acids or peptides, and the gem-dimethyl group can act as a conformational constraint, which is a common strategy in the design of peptidomimetics with improved metabolic stability and receptor affinity.[4]

-

Scaffold for Combinatorial Chemistry: The differentially protected diamine is an ideal starting point for the generation of chemical libraries. The free amine can be reacted with a diverse set of building blocks, followed by deprotection and further diversification at the second amine.

-

Development of Chiral Ligands: Although the parent molecule is achiral, the diamine backbone is a common feature in chiral ligands used in asymmetric catalysis. Chiral variants of 2-methyl-1,2-propanediamine could be synthesized and protected using the described methods to generate enantiomerically pure building blocks.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is of utmost importance. The following information is a synthesis of available data for structurally related compounds.

-

Hazard Identification: The free base, (2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester, is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[1] The hydrochloride salt is expected to have a similar hazard profile.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention.[1]

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features, including differential protection and steric hindrance, provide chemists with a powerful tool for the construction of complex and potentially bioactive molecules. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutics.

References

A Comprehensive Technical Guide to 1-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride: A Key Building Block in Modern Drug Discovery

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-N-Boc-2-methylpropane-1,2-diamine hydrochloride. We will delve into its chemical identity, synthesis, physicochemical properties, and critical applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of Mono-Boc Protected Diamines

In the landscape of medicinal chemistry and organic synthesis, vicinal diamines are invaluable structural motifs. The ability to selectively functionalize one of the two amino groups is paramount for the construction of complex molecular architectures with desired pharmacological properties. This compound emerges as a crucial building block, offering a strategically protected diamine for sequential chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for a versatile and predictable synthetic strategy. Its hydrochloride salt form enhances stability and solubility, simplifying its handling and application in various laboratory settings[1].

This guide will provide a detailed exploration of this versatile reagent, from its fundamental properties to its practical application in the synthesis of advanced intermediates.

Chemical Identity and Synonyms

Clarity in chemical nomenclature is essential for reproducible science. This compound is known by several synonyms, which are often encountered in chemical catalogs and the scientific literature.

| Preferred Name | This compound |

| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate hydrochloride |

| CAS Number | 1179361-35-3 |

| Other Synonyms | tert-butyl (2-amino-2-methylpropyl)carbamate hydrochloride; 2-N-Boc-2-methylpropane-1,2-diamine HCl; N-(tert-Butoxycarbonyl)-2-methyl-1,2-propanediamine hydrochloride |

| Molecular Formula | C₉H₂₁ClN₂O₂ |

| Molecular Weight | 224.73 g/mol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | 68-71 °C (for the free base) | [2] |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | |

| Storage | Store at 2-8°C for long-term stability. | [3] |

Synthesis and Purification: A Detailed Protocol

The selective mono-Boc protection of 2-methylpropane-1,2-diamine is a nuanced process that leverages the differential basicity of the two amino groups. The following protocol is a robust method for the preparation of 1-N-Boc-2-methylpropane-1,2-diamine, which can then be converted to its hydrochloride salt.

The Causality of Selective Mono-Protection

The key to achieving high yields of the mono-protected product lies in the controlled protonation of the diamine. By adding one equivalent of a strong acid, one of the amino groups is protonated to form an ammonium salt. This protonated amine is significantly less nucleophilic than the free amine, effectively deactivating it towards the electrophilic di-tert-butyl dicarbonate (Boc₂O). The subsequent addition of Boc₂O then selectively reacts with the remaining free amino group. This "in situ differentiation" strategy is a cornerstone of modern amine chemistry, avoiding the need for complex multi-step protection-deprotection sequences[4][5].

Experimental Protocol: Synthesis of tert-butyl (2-amino-2-methylpropyl)carbamate

This protocol is adapted from established methods for the mono-Boc protection of diamines[4][6].

Materials:

-

2-Methylpropane-1,2-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or as a gas

-

Sodium hydroxide (NaOH) solution (2 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropane-1,2-diamine (1.0 equivalent) in anhydrous methanol (approximately 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Mono-protonation: Slowly add a solution of hydrochloric acid in diethyl ether (1.0 equivalent) dropwise to the stirred diamine solution. Maintain the temperature at 0 °C during the addition. Stir the mixture for 30 minutes at 0 °C to ensure complete mono-protonation.

-

Boc Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in anhydrous methanol dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

To the residue, add water and wash with diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

-

Basify the aqueous layer to a pH > 12 with a 2 M NaOH solution.

-

Extract the product into dichloromethane (3 x volumes).

-

-

Isolation and Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (2-amino-2-methylpropyl)carbamate, as an oil or a low-melting solid.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

-

Preparation of the Hydrochloride Salt

To prepare the stable hydrochloride salt, dissolve the purified free base in a minimal amount of anhydrous diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether (1.0 equivalent) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization and Analytical Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific spectral data for the title compound can vary slightly based on the solvent and instrument, the following are expected characteristic signals for the free base, tert-butyl (2-amino-2-methylpropyl)carbamate[6]:

-

¹H NMR (in CDCl₃):

-

A singlet at approximately 1.45 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

-

A singlet at approximately 1.10 ppm, integrating to 6 protons, corresponding to the two methyl groups on the quaternary carbon.

-

A singlet or a broad multiplet for the methylene protons adjacent to the carbamate nitrogen.

-

Broad signals for the amine and carbamate N-H protons, which may be exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃):

-

A signal around 156 ppm for the carbamate carbonyl carbon.

-

A signal around 79 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 28.4 ppm for the methyl carbons of the tert-butyl group.

-

Signals for the methylene and quaternary carbons of the propanediamine backbone.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the free primary amine, followed by deprotection of the Boc-protected amine for further elaboration.

Role as a Linker and Scaffold

The diamine moiety serves as a valuable linker to connect different pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The defined distance and stereochemistry of the two amino groups can be crucial for optimal binding to biological targets.

Synthesis of Kinase Inhibitors

A significant application of mono-protected diamines is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The diamine scaffold can be used to construct molecules that occupy the ATP-binding site of kinases, often forming key hydrogen bonding interactions.

Experimental Workflow: Synthesis of a Kinase Inhibitor Intermediate

The following diagram illustrates a generalized experimental workflow where a mono-Boc protected diamine, such as our title compound, is utilized in the synthesis of a kinase inhibitor intermediate.

Caption: Generalized workflow for the use of a mono-Boc protected diamine in kinase inhibitor synthesis.

Conclusion: An Indispensable Tool for the Modern Chemist

This compound stands as a testament to the power of strategic protecting group chemistry in advancing drug discovery and organic synthesis. Its well-defined structure, reliable synthetic accessibility, and versatile reactivity make it an indispensable tool for researchers and scientists. This guide has provided a comprehensive overview of its properties, a detailed and rationalized synthetic protocol, and insights into its applications. By understanding and applying the principles outlined herein, you will be well-equipped to leverage this key building block in your pursuit of novel and impactful chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. redalyc.org [redalyc.org]

An In-Depth Technical Guide to tert-butyl (2-amino-2-methylpropyl)carbamate hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of tert-butyl (2-amino-2-methylpropyl)carbamate hydrochloride. This molecule is a valuable bifunctional building block, strategically employed in medicinal chemistry to introduce a gem-dimethyl substituted diamine moiety.

Introduction

Tert-butyl (2-amino-2-methylpropyl)carbamate hydrochloride is a mono-Boc-protected derivative of 2-methyl-1,2-propanediamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reaction at the free primary amine. Its hydrochloride salt form enhances stability and improves handling characteristics. The core value of this reagent lies in its unique structural motif: a primary amine separated from a protected primary amine by a sterically hindered quaternary carbon. This feature is exploited in drug design to impart specific conformational constraints, enhance metabolic stability, and modulate physicochemical properties of parent molecules. Carbamates, in general, are widely recognized for their chemical stability and ability to act as peptide bond surrogates, making them a cornerstone in modern medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is fundamental to its effective application in synthesis. The hydrochloride salt is typically a stable, crystalline solid, which simplifies weighing and handling compared to the free base, which may be an oil.

Core Physicochemical Data

The key properties of the free base, tert-butyl N-(2-amino-2-methylpropyl)carbamate, are summarized below. The hydrochloride salt properties will be similar, with increased water solubility and a higher melting point.

| Property | Value | Source |

| CAS Number | 95034-05-2 (Free Base) | [3] |

| Molecular Formula | C9H20N2O2 | [3] |

| Molecular Weight | 188.27 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the material. Below are the expected NMR spectral characteristics.

-

¹H NMR (Proton NMR): The spectrum is characterized by distinct signals corresponding to the different proton environments. The large singlet for the nine protons of the tert-butyl group of the Boc protector is a hallmark feature, typically appearing around 1.4 ppm. The gem-dimethyl groups on the quaternary carbon will present as a singlet integrating to six protons. The two methylene protons and the primary amine protons will also be visible, with their chemical shifts being solvent-dependent.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show characteristic peaks for the quaternary carbons of the Boc group and the gem-dimethyl moiety, along with signals for the methylene carbon and the carbonyl carbon of the carbamate.

Synthesis and Purification

The synthesis of mono-Boc-protected diamines requires careful control of stoichiometry to prevent the formation of the di-protected byproduct. A common and effective strategy involves the slow addition of di-tert-butyl dicarbonate (Boc)₂O to an excess of the parent diamine.

Synthesis Protocol: Mono-Boc Protection of 2-Methyl-1,2-propanediamine

This protocol is based on established methods for the selective protection of diamines.[5][6] The use of a significant excess of the diamine is the key experimental choice that drives the reaction toward the desired mono-protected product, based on statistical probability.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-1,2-propanediamine (5.0 equivalents) in a suitable solvent like dioxane or dichloromethane (DCM) at room temperature.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred diamine solution over 1-2 hours. Maintaining a slow addition rate is crucial to minimize localized high concentrations of (Boc)₂O, which would favor di-protection.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove the excess unreacted diamine.

-

Perform an acidic wash (e.g., with dilute HCl) to remove any remaining diamine, followed by a basic wash (e.g., with saturated NaHCO₃ solution) and a brine wash.

-

-

Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude tert-butyl (2-amino-2-methylpropyl)carbamate as an oil or solid.

-

Conversion to Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas) until precipitation is complete.

-

Purification: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield the pure hydrochloride salt. Recrystallization can be performed if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target hydrochloride salt.

Applications in Medicinal Chemistry and Drug Development

The title compound is a versatile intermediate. The free primary amine serves as a nucleophilic handle for various coupling reactions, including amide bond formation, reductive amination, and urea formation. Following incorporation into the target scaffold, the Boc group can be readily removed under acidic conditions to liberate the second primary amine for further functionalization.

Case Study: Amide Bond Formation

A primary application is its use in forming amide bonds with carboxylic acids, a cornerstone reaction in the synthesis of countless pharmaceutical agents. This reaction is typically mediated by a peptide coupling agent.

Step-by-Step Protocol: EDC/HOBt Mediated Amide Coupling

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid (1.0 eq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or DCM. Stir the mixture at 0 °C for 30 minutes. This pre-activation step forms a highly reactive HOBt-ester, which minimizes side reactions.

-

Neutralization of Amine: In a separate flask, suspend tert-butyl (2-amino-2-methylpropyl)carbamate hydrochloride (1.1 eq.) in the same solvent. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq.), to neutralize the hydrochloride salt and liberate the free amine.

-

Coupling Reaction: Add the activated carboxylic acid solution from step 1 to the free amine solution from step 2. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Upon reaction completion, dilute the mixture with an organic solvent and perform aqueous washes to remove the coupling byproducts and excess reagents. The desired product is then purified, typically by flash column chromatography.

Reaction Scheme Diagram

Caption: General scheme for amide coupling using the title compound.

Handling, Storage, and Safety

As a responsible scientist, proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.

-

Safety Precautions: The compound may cause skin, eye, and respiratory irritation.[3][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]

-

Storage: The hydrochloride salt is generally stable. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Tert-butyl (2-amino-2-methylpropyl)carbamate hydrochloride is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its unique structure, combining a reactive primary amine with a temporarily masked amine on a sterically hindered scaffold, provides medicinal chemists with a powerful tool for molecular design. A firm grasp of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its successful implementation in the laboratory.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (2-amino-2-methylpropyl)carbamate | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Boc-protected 2-methylpropane-1,2-diamine synthesis introduction

An In-depth Technical Guide to the Synthesis of Boc-Protected 2-Methylpropane-1,2-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing mono-Boc-protected 2-methylpropane-1,2-diamine, scientifically known as tert-butyl (1-amino-2-methylpropan-2-yl)carbamate. This compound is a valuable building block in medicinal chemistry and organic synthesis, notable for its vicinal diamine structure with differentiated primary and tertiary amine functionalities. This guide details two primary synthetic strategies: the synthesis of the diamine core followed by selective protection, and an alternative approach starting from precursors with inherent differentiation. We will delve into the mechanistic rationale behind selective protection protocols, provide detailed, field-proven experimental procedures, and present characterization data for the final product. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and reliable methodology for the synthesis of this key intermediate.

Introduction: Significance and Application

Vicinal diamines are privileged structural motifs found in numerous pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis.[1][2] The compound 2-methylpropane-1,2-diamine presents a unique scaffold, featuring both a primary and a tertiary amine at adjacent positions. The selective protection of one of these amino groups is crucial for its use as a synthetic intermediate, allowing for sequential functionalization.

The mono-Boc-protected variant, tert-butyl (1-amino-2-methylpropan-2-yl)carbamate, is particularly useful. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of reaction conditions and its facile removal under mild acidic treatment.[3][4] This differential protection enables chemists to selectively modify the free primary amine through reactions like acylation or alkylation, and then, after deprotection, functionalize the newly revealed tertiary amine.[5] This strategic control makes the title compound an indispensable tool in constructing complex molecular architectures.

Retrosynthetic Analysis and Strategic Overview

The synthesis of tert-butyl (1-amino-2-methylpropan-2-yl)carbamate can be approached via two principal retrosynthetic pathways. The primary challenge lies in achieving selective mono-protection, as direct treatment of the diamine with Boc-anhydride typically yields a mixture of unprotected, di-protected, and two isomeric mono-protected products.[6]

Strategy A: Synthesis of the diamine precursor, 2-methylpropane-1,2-diamine, followed by a highly selective mono-protection of the primary amine. This is the most direct and commonly employed route.

Strategy B: A multi-step synthesis beginning from a precursor that already contains one of the nitrogen atoms in a different oxidation state or protected form, thus avoiding the challenging selective protection step on the final diamine.

This guide will focus on Strategy A, as it is more convergent and relies on a well-established, generalizable method for selective protection.

Figure 1: High-level retrosynthetic analysis for Boc-protected 2-methylpropane-1,2-diamine.

Synthesis of the Diamine Core: 2-Methylpropane-1,2-diamine

The precursor diamine is not commonly available in large quantities and typically must be synthesized. A robust and scalable method involves the catalytic amination of a commercially available amino alcohol.

Methodology: Catalytic Amination

A proven method for synthesizing 2-methylpropane-1,2-diamine is the catalytic amination of 2-amino-2-methyl-1-propanol in the presence of hydrogen and a catalyst.[7] This process converts the primary alcohol into a primary amine.

Reaction Scheme: (CH₃)₂C(NH₂)CH₂OH + NH₃ --[Catalyst, H₂]--> (CH₃)₂C(NH₂)CH₂NH₂ + H₂O

Causality Behind Experimental Choices:

-

Catalyst: A Raney Nickel or Cobalt catalyst is typically used due to its high activity and efficacy in alcohol amination.

-

Ammonia: Liquid ammonia serves as the nitrogen source for the newly formed primary amine.

-

Hydrogen Pressure: High-pressure hydrogen is necessary to facilitate the reductive amination process on the catalyst surface.

-

Temperature: Elevated temperatures (160-220 °C) are required to overcome the activation energy for the C-O bond cleavage and C-N bond formation.[7]

The Core Challenge: Selective Mono-N-Boc Protection

The selective protection of one amine in the presence of another is a classic synthetic challenge. In 2-methylpropane-1,2-diamine, we have a primary (less hindered, less basic) and a tertiary (more hindered, more basic) amine. Direct reaction with di-tert-butyl dicarbonate (Boc₂O) would result in poor selectivity.

The Self-Validating Solution: In Situ Monoprotonation

A highly effective and elegant solution is the selective deactivation of one amine via monoprotonation.[8][9][10] By adding exactly one equivalent of a strong acid (like HCl), the more basic amine is preferentially protonated to form an ammonium salt. This positively charged group is no longer nucleophilic and will not react with Boc₂O. The less basic, unprotonated amine remains free to react, leading to excellent selectivity for mono-protection.

In the case of 2-methylpropane-1,2-diamine, the tertiary amine is more basic due to the electron-donating effect of the two methyl groups. Therefore, it will be selectively protonated.

Figure 2: Workflow for the selective mono-Boc protection via in situ monoprotonation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methylpropane-1,2-diamine[8]

-

Reactor Setup: To a high-pressure autoclave, add 2-amino-2-methyl-1-propanol (1.0 eq) and a Raney Nickel catalyst (3-5% by weight).

-

Inerting: Seal the autoclave and purge the atmosphere by pressurizing with hydrogen gas and then venting. Repeat this cycle three times.

-

Charging Reagents: Introduce liquid ammonia (1.5-2.0 eq) and pressurize the reactor with hydrogen to the target pressure (e.g., 2-3 MPa).

-

Reaction: Heat the reactor to 180-200 °C while stirring. Maintain the reaction for 8-12 hours.

-

Workup: After cooling the reactor to room temperature and venting the pressure, filter the reaction mixture to remove the catalyst. The resulting solution can be purified by distillation to yield pure 2-methylpropane-1,2-diamine.

Protocol 2: Synthesis of tert-butyl (1-amino-2-methylpropan-2-yl)carbamate[9][10]

-

Dissolution: Dissolve 2-methylpropane-1,2-diamine (1.0 eq) in anhydrous methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Monoprotonation: While stirring, add chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates the more basic tertiary amine. Stir the mixture at 0 °C for 30 minutes.

-

Boc Protection: To the solution of the mono-salt, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in methanol dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with diethyl ether to remove any di-Boc-protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 4N NaOH solution.

-

Extract the product into dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure mono-Boc-protected product.

-

Data Presentation and Characterization

The final product, tert-butyl (1-amino-2-methylpropan-2-yl)carbamate, should be characterized to confirm its identity and purity.

| Parameter | Value | Source |

| Molecular Formula | C₉H₂₀N₂O₂ | [11][12] |

| Molecular Weight | 188.27 g/mol | [11][12] |

| CAS Number | 320581-09-7 | [11][12] |

| Appearance | White solid or colorless oil | General Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.0 (br s, 1H, NH-Boc), ~2.7 (s, 2H, CH₂), ~1.45 (s, 9H, C(CH₃)₃), ~1.2 (s, 6H, C(CH₃)₂), ~1.1 (br s, 2H, NH₂) | Predicted/Typical |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156.5 (C=O), ~79.5 (C(CH₃)₃), ~55.0 (C-NHBoc), ~52.0 (CH₂), ~28.4 (C(CH₃)₃), ~25.0 (C(CH₃)₂) | Predicted/Typical |

| Mass Spec (ESI+) | m/z: 189.16 [M+H]⁺ | Calculated |

Conclusion

The synthesis of mono-Boc-protected 2-methylpropane-1,2-diamine is most effectively achieved through a two-step process involving the initial synthesis of the diamine core, followed by a selective monoprotonation and subsequent Boc protection. The use of an in situ acid source like Me₃SiCl provides precise control over the stoichiometry, ensuring high selectivity for the protection of the primary amine. This self-validating protocol is robust, scalable, and avoids the need for tedious chromatographic purification, making it an authoritative and trustworthy method for researchers in organic and medicinal chemistry.

References

- 1. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 7. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

- 8. redalyc.org [redalyc.org]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. bioorg.org [bioorg.org]

- 11. 2-N-Boc-2-methylpropane-1,2-diamine 95% | CAS: 320581-09-7 | AChemBlock [achemblock.com]

- 12. tert-butyl (1-amino-2-methylpropan-2-yl)carbamate - CAS:320581-09-7 - Abovchem [abovchem.com]

Chiral Diamine Building Blocks: An In-depth Technical Guide for Organic Synthesis

Introduction: The Central Role of Chirality in Modern Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function and efficacy. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental principle that governs molecular recognition processes in biological systems. Enantiomers, the pair of mirror-image molecules, can exhibit vastly different pharmacological, toxicological, and physiological properties. It is this profound difference that drives the demand for enantiomerically pure compounds, making asymmetric synthesis a cornerstone of contemporary chemical research and development.[1]

Among the vast arsenal of tools available to the synthetic chemist for inducing stereoselectivity, chiral vicinal diamines have emerged as a privileged class of building blocks.[2] These C2-symmetric molecules, characterized by two adjacent amine functionalities, serve as highly effective chiral ligands in a multitude of transition metal-catalyzed reactions and as powerful organocatalysts in their own right. Their utility is rooted in their ability to create a well-defined, sterically constrained chiral environment around a reactive center, thereby directing the approach of substrates to favor the formation of one enantiomer over the other.[3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis of key chiral diamine building blocks, a detailed exploration of their applications in asymmetric catalysis with field-proven insights, and practical guidance for their effective use in the laboratory.

I. Prominent Classes of Chiral Diamines: Structure and Properties

While a diverse array of chiral diamines has been developed, a few have achieved widespread use due to their accessibility, modularity, and broad applicability. The two most prominent classes are those derived from 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH).

-

C 2 -Symmetric Vicinal Diamines: The majority of widely used chiral diamines possess C2 symmetry. This structural feature is highly advantageous as it reduces the number of possible diastereomeric transition states in a chemical reaction, often leading to higher enantioselectivity and simplifying mechanistic analysis.

}

-

(1R,2R)-1,2-Diphenylethylenediamine (DPEN): Characterized by a flexible ethylene backbone flanked by two phenyl groups, DPEN and its derivatives are seminal ligands in asymmetric catalysis. The phenyl groups play a crucial role in establishing the chiral environment, and their orientation dictates the stereochemical outcome of reactions. N-alkylation or N-sulfonylation of the amino groups allows for fine-tuning of the ligand's steric and electronic properties.

-

(1R,2R)-trans-1,2-Diaminocyclohexane (DACH): In contrast to the acyclic DPEN, DACH possesses a conformationally rigid cyclohexane backbone. This rigidity often translates to higher levels of stereoselectivity in catalytic reactions. The Trost ligand, a well-known phosphine-containing ligand derived from DACH, is a testament to the utility of this scaffold in asymmetric allylic alkylation.[4]

II. Synthesis of Enantiopure Diamine Building Blocks

The accessibility of enantiomerically pure diamines is paramount to their widespread application. Several strategies have been developed for their synthesis, with the most common being classical resolution of racemates, derivation from the chiral pool, and, more recently, asymmetric synthesis.

A. Classical Resolution of Racemic Diamines

Classical resolution remains a workhorse for the large-scale production of enantiopure diamines. This method relies on the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane [5][6]

This protocol outlines a robust and scalable method for obtaining both enantiomers of trans-1,2-diaminocyclohexane.

Step 1: Formation of the Diastereomeric Salt

-

In a 1 L beaker equipped with an overhead stirrer, dissolve L-(+)-tartaric acid (150 g, 0.99 mol) in distilled water (400 mL) with stirring at room temperature until a homogeneous solution is obtained.

-

To the stirred solution, add a mixture of (±)-trans-1,2-diaminocyclohexane (240 mL, 1.94 mol) at a rate that allows the reaction temperature to reach, but not exceed, 70°C.

-

Slowly add glacial acetic acid (100 mL, 1.75 mol) to the resulting solution, ensuring the temperature does not exceed 90°C. A white precipitate will form immediately.

Step 2: Isolation of the (1R,2R)-Diamine-L-tartrate Salt

-

Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.

-

Further cool the mixture in an ice bath to ≤5°C for 2 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with ice-cold (5°C) water (100 mL), followed by several rinses with methanol (5 x 100 mL).

-

Dry the solid by drawing air through the filter cake for 1 hour to yield the (1R,2R)-1,2-diammoniumcyclohexane mono-L-tartrate salt.

Step 3: Liberation of the Free (1R,2R)-Diamine

-

The isolated tartrate salt can be treated with a strong base, such as aqueous sodium hydroxide, to liberate the free diamine.

-

The free diamine is then extracted into an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

To obtain the (1S,2S)-enantiomer, the mother liquor from the initial filtration is treated with a base to recover the enriched (1S,2S)-diamine, which can then be resolved using D-(-)-tartaric acid.

B. Derivatization from the Chiral Pool